2-(1-Cyclohexen-1-yl)pyridine

Descripción general

Descripción

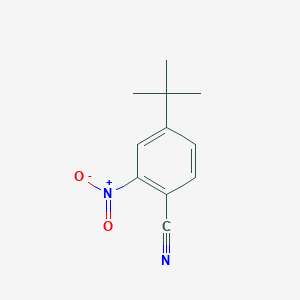

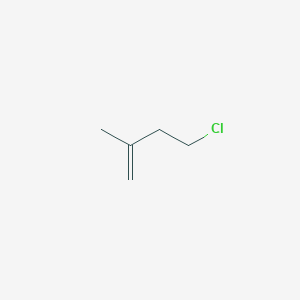

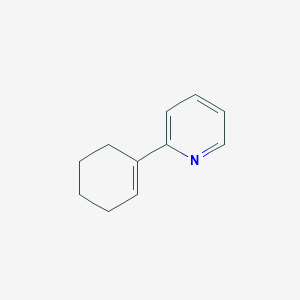

2-(1-Cyclohexen-1-yl)pyridine is a chemical compound with the molecular formula C11H13N . It has a molecular weight of 159.23 g/mol . The IUPAC name for this compound is 2-(cyclohexen-1-yl)pyridine .

Molecular Structure Analysis

The molecular structure of 2-(1-Cyclohexen-1-yl)pyridine consists of a pyridine ring attached to a cyclohexene ring . The InChI string for this compound isInChI=1S/C11H13N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h4-6,8-9H,1-3,7H2 . Chemical Reactions Analysis

While specific chemical reactions involving 2-(1-Cyclohexen-1-yl)pyridine are not available, similar compounds have been involved in various reactions. For instance, 2-(1-cyclohexen-1-yl)aniline has been reacted with phthalic anhydride to afford 2-(2-cyclohex-1-en-1-ylphenyl)- and 2-(2-cyclohex-1-en-1-ylphenyl)-6-methylphenyl)-1H-isoindole-1,3 (2H)-diones .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(1-Cyclohexen-1-yl)pyridine include a molecular weight of 159.23 g/mol, a computed XLogP3-AA value of 2.6, and a topological polar surface area of 12.9 Ų . It has no hydrogen bond donors, one hydrogen bond acceptor, and one rotatable bond .Aplicaciones Científicas De Investigación

Chemistry

Application Summary

In chemistry, 2-(cyclohex-1-en-1-yl)pyridine is utilized as a building block for synthesizing various organic compounds due to its reactive enamine structure, which facilitates nucleophilic addition reactions .

Methods of Application

The compound is often used in reactions involving nucleophiles like lithium diisopropylamide (LDA) or potassium tert-butoxide, under anhydrous conditions, to ensure the reactivity of the enamine group .

Results and Outcomes

The use of 2-(cyclohex-1-en-1-yl)pyridine in synthetic chemistry has led to the development of new molecules with potential applications in material science and pharmacology.

Biology

Application Summary

In biology, this compound has been explored for its role in modulating biological pathways, particularly in the study of enzyme-substrate interactions where the pyridine moiety can act as a mimic of nicotinamide adenine dinucleotide (NAD+) .

Methods of Application

Biological assays involving 2-(cyclohex-1-en-1-yl)pyridine often require careful control of pH and temperature to maintain enzyme activity and substrate stability.

Results and Outcomes

Studies have shown that derivatives of this compound can influence enzymatic reactions, providing insights into enzyme mechanisms and potential therapeutic targets.

Medicine

Application Summary

In medicine, 2-(cyclohex-1-en-1-yl)pyridine derivatives are investigated for their pharmacological properties, including antiproliferative activities against various cancer cell lines .

Methods of Application

The compound is used in the synthesis of small molecules that are tested in vitro using cell culture techniques to determine their efficacy in inhibiting cancer cell growth.

Results and Outcomes

Some derivatives have shown promising results, with IC50 values indicating potent activity against specific cancer cell lines, compared to reference drugs like doxorubicin .

Materials Science

Application Summary

In materials science, the compound is used to modify polyaniline derivatives, enhancing their solubility and photoluminescent properties for potential use in electronic devices .

Methods of Application

Polymerization reactions involving 2-(cyclohex-1-en-1-yl)pyridine are carried out under controlled conditions to produce polymers with desired properties.

Results and Outcomes

The resulting polymers exhibit improved solubility and luminescence, making them suitable for applications in optoelectronic devices.

Environmental Science

Application Summary

Environmental science research has utilized 2-(cyclohex-1-en-1-yl)pyridine in the study of atmospheric chemistry, particularly in understanding the formation of aerosols and their impact on air quality .

Methods of Application

The compound is used in simulation chambers to replicate atmospheric conditions and study its interactions with other volatile organic compounds.

Results and Outcomes

Findings contribute to a better understanding of air pollution dynamics and the formation of secondary organic aerosols.

Pharmacology

Application Summary

In pharmacology, 2-(cyclohex-1-en-1-yl)pyridine serves as a precursor in the synthesis of various bioactive molecules, including potential drug candidates with antitumor and antimicrobial activities .

Methods of Application

The compound is incorporated into larger molecular frameworks through reactions like cycloadditions and is then tested for biological activity using standard pharmacological assays.

Results and Outcomes

The synthesized molecules are evaluated for their therapeutic potential, with some showing significant activity in preclinical models.

This analysis provides a snapshot of the diverse applications of 2-(cyclohex-1-en-1-yl)pyridine across different scientific disciplines, highlighting its versatility as a chemical entity in research.

Analytical Chemistry

Application Summary

In analytical chemistry, this compound is used as a standard or reference material in mass spectrometry to help identify and quantify the presence of similar organic compounds in various samples .

Methods of Application

The compound is introduced into a mass spectrometer, and its fragmentation pattern is analyzed to create a reference spectrum that can be used for comparison with unknown samples.

Results and Outcomes

The accurate mass and fragmentation data obtained from the reference material allow for precise identification of compounds in complex mixtures, enhancing the reliability of analytical results.

Polymer Chemistry

Application Summary

“2-(cyclohex-1-en-1-yl)pyridine” is involved in the synthesis of conjugated polymers with potential applications as conductive materials due to their unique electronic properties .

Methods of Application

The compound is polymerized using free radical initiators like azobisisobutyronitrile (AIBN) in a suitable solvent, often at elevated temperatures to facilitate the reaction.

Results and Outcomes

The synthesized polymers exhibit conductive properties when doped with agents like iodine, with conductivity measurements performed using techniques such as the four-point probe method.

Organic Synthesis

Application Summary

This compound serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, due to its reactive double bond and pyridine ring .

Methods of Application

It is used in various organic reactions, such as cycloadditions and nucleophilic substitutions, to build larger molecular structures.

Results and Outcomes

The compound’s versatility in synthesis leads to the creation of diverse molecules with potential applications in medicine and agriculture.

Pharmacokinetics

Application Summary

In pharmacokinetics, derivatives of “2-(cyclohex-1-en-1-yl)pyridine” are studied for their absorption, distribution, metabolism, and excretion (ADME) profiles to predict their behavior in biological systems .

Methods of Application

The compound’s derivatives are administered to model organisms, and their presence in various tissues is monitored over time using techniques like HPLC and mass spectrometry.

Results and Outcomes

The ADME studies provide valuable data on the bioavailability and potential therapeutic window of the compound’s derivatives.

Nanotechnology

Application Summary

“2-(cyclohex-1-en-1-yl)pyridine” is explored for its use in the fabrication of nanomaterials, where its chemical structure can contribute to the self-assembly of nanoparticles .

Methods of Application

The compound is used in solution-phase synthesis methods, where it can act as a capping agent or structural component in the formation of nanoparticles.

Results and Outcomes

The resulting nanomaterials have potential applications in areas such as drug delivery, catalysis, and sensing.

Photochemistry

Application Summary

In photochemistry, the compound is investigated for its photophysical properties, which can be harnessed in the development of light-responsive materials .

Methods of Application

The compound is subjected to various light sources, and its absorption and emission spectra are analyzed to understand its behavior under different wavelengths.

Results and Outcomes

Studies reveal that the compound can be used in the design of photoactive materials with potential applications in solar energy conversion and photodynamic therapy.

These additional applications further demonstrate the broad utility of “2-(cyclohex-1-en-1-yl)pyridine” in scientific research, showcasing its importance in advancing various fields of study.

Catalysis

Application Summary

“2-(cyclohex-1-en-1-yl)pyridine” can act as a ligand in transition metal catalysis, influencing the reactivity and selectivity of metal-catalyzed reactions .

Methods of Application

The compound is coordinated to metals like palladium or rhodium, forming complexes that catalyze various organic transformations, such as cross-coupling reactions.

Results and Outcomes

The catalytic systems have been shown to enhance reaction rates and product yields, with detailed kinetic studies providing insights into the mechanisms involved.

Agrochemistry

Application Summary

In agrochemistry, derivatives of this compound are synthesized to serve as intermediates in the production of herbicides and pesticides .

Methods of Application

The compound is used in multi-step synthetic routes to produce active agrochemical ingredients, often involving reactions like halogenation and alkylation.

Results and Outcomes

The resulting agrochemicals exhibit effective action against a range of pests and weeds, contributing to increased agricultural productivity.

Food Chemistry

Application Summary

“2-(cyclohex-1-en-1-yl)pyridine” is studied for its potential use as a flavor or fragrance compound due to its structural similarity to naturally occurring flavor agents .

Methods of Application

The compound is analyzed using gas chromatography-mass spectrometry (GC-MS) to determine its olfactory properties and potential for use in flavor formulations.

Results and Outcomes

Sensory evaluations indicate that certain derivatives may have desirable flavors or aromas suitable for food and beverage applications.

Quantum Chemistry

Application Summary

The electronic structure of “2-(cyclohex-1-en-1-yl)pyridine” is of interest in quantum chemistry for computational studies on conjugated systems .

Methods of Application

Advanced computational methods, such as density functional theory (DFT), are employed to calculate the electronic properties and predict reactivity patterns.

Results and Outcomes

Theoretical calculations provide valuable data on the electronic distribution and potential energy surfaces, aiding in the design of new materials.

Forensic Science

Application Summary

Forensic scientists utilize “2-(cyclohex-1-en-1-yl)pyridine” as a chemical marker in the analysis of fire debris to detect arson .

Methods of Application

The compound is identified in post-fire residues using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Results and Outcomes

The presence of specific pyridine derivatives in fire debris can indicate the use of accelerants, providing crucial evidence in criminal investigations.

Optoelectronics

Application Summary

In optoelectronics, the compound is incorporated into organic light-emitting diodes (OLEDs) and photovoltaic cells as part of the active layer .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(cyclohexen-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h4-6,8-9H,1-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSSVEWIIHKOQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60161767 | |

| Record name | 2-(1-Cyclohexen-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Cyclohexen-1-yl)pyridine | |

CAS RN |

14159-55-8 | |

| Record name | 2-(1-Cyclohexen-1-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14159-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Cyclohexen-1-yl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014159558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-Cyclohexen-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-cyclohexen-1-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-Pyridyl)cyclohexene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73UL5QV49S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Hydrazinylnaphtho[2,1-d][1,3]thiazole](/img/structure/B88570.png)